2-Chloro-3-(3-chloropropyl)-7-ethylquinoline
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Overview
Description
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline is a quinoline derivative, a class of compounds known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxides.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other quinoline derivatives and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit enzymes involved in cell proliferation and survival pathways, leading to cell death. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-3-(3-chloropropyl)quinoline
- 2-Chloroquinoline-3-carbaldehyde
Uniqueness
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 7-position and the 3-chloropropyl group at the 3-position of the quinoline ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
948290-11-7 |
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Molecular Formula |
C14H15Cl2N |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
2-chloro-3-(3-chloropropyl)-7-ethylquinoline |
InChI |
InChI=1S/C14H15Cl2N/c1-2-10-5-6-11-9-12(4-3-7-15)14(16)17-13(11)8-10/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
RBMYXDDJVXBWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)CCCCl)Cl |
Origin of Product |
United States |
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